Cas no 61854-98-6 (5-(methoxymethyl)thiophene-3-carboxylic acid)

5-(Methoxymethyl)thiophene-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene core substituted with a methoxymethyl group at the 5-position and a carboxylic acid moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive carboxyl group enables further derivatization, while the methoxymethyl substituent enhances solubility and modulates electronic properties. The thiophene scaffold contributes to its utility in conjugated systems and coordination chemistry. Suitable for cross-coupling reactions and heterocyclic functionalization, it offers synthetic flexibility for tailored molecular design. Storage under inert conditions is recommended to maintain stability.
5-(methoxymethyl)thiophene-3-carboxylic acid structure
61854-98-6 structure
Product Name:5-(methoxymethyl)thiophene-3-carboxylic acid
CAS No:61854-98-6
MF:C7H8O3S
MW:172.201621055603
MDL:MFCD20641648
CID:464565
PubChem ID:71391676
Update Time:2025-10-21

5-(methoxymethyl)thiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylic acid, 5-(methoxymethyl)-
    • 5-(methoxymethyl)thiophene-3-carboxylic acid
    • Z1262519516
    • DTXSID50813506
    • EN300-2972207
    • 61854-98-6
    • SCHEMBL13809773
    • MDL: MFCD20641648
    • Inchi: 1S/C7H8O3S/c1-10-3-6-2-5(4-11-6)7(8)9/h2,4H,3H2,1H3,(H,8,9)
    • InChI Key: NCIOVMSAHCWJRO-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)O)C=C1COC

Computed Properties

  • Exact Mass: 172.01944
  • Monoisotopic Mass: 172.01941529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • PSA: 46.53

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Additional information on 5-(methoxymethyl)thiophene-3-carboxylic acid

Comprehensive Overview of 5-(Methoxymethyl)thiophene-3-carboxylic Acid (CAS No. 61854-98-6): Properties, Applications, and Industry Trends

5-(Methoxymethyl)thiophene-3-carboxylic acid (CAS No. 61854-98-6) is a specialized organic compound belonging to the thiophene carboxylic acid family. This compound has garnered significant attention in pharmaceutical and material science research due to its unique structural features, including a methoxymethyl substituent and a carboxylic acid functional group. Its molecular formula, C7H8O3S, reflects a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for heterocyclic compounds like 5-(methoxymethyl)thiophene-3-carboxylic acid has surged, driven by their applications in drug discovery and organic electronics. Researchers frequently search for "thiophene derivatives in medicinal chemistry" or "CAS 61854-98-6 synthesis methods," highlighting its relevance in cutting-edge science. The compound's electron-rich thiophene ring enhances its utility in designing conductive polymers and pharmaceutical intermediates.

The physicochemical properties of 5-(methoxymethyl)thiophene-3-carboxylic acid include a moderate melting point (typically 120–125°C) and solubility in polar organic solvents such as methanol, DMSO, and ethyl acetate. These characteristics facilitate its use in cross-coupling reactions and esterification processes, which are critical for producing advanced materials. Industry professionals often inquire about "safe handling of thiophene carboxylic acids" or "scaling up thiophene-based synthesis," underscoring its practical importance.

From an environmental perspective, 61854-98-6 aligns with the growing focus on green chemistry. Its potential as a bio-based building block for sustainable materials has been explored in academic studies. Searches like "eco-friendly thiophene applications" or "CAS 61854-98-6 biodegradability" reflect this trend. Moreover, its role in photovoltaic materials connects it to renewable energy innovations, a hotspot in current research.

Quality control and analytical methods for 5-(methoxymethyl)thiophene-3-carboxylic acid typically involve HPLC, NMR, and mass spectrometry. Suppliers emphasize "high-purity thiophene derivatives" to meet stringent industry standards, particularly in pharmaceutical GMP applications. The compound’s stability under controlled conditions (e.g., inert atmospheres) ensures consistent performance in sensitive reactions.

Future prospects for CAS No. 61854-98-6 include expanded use in drug delivery systems and flexible electronics, areas where thiophene-based molecules excel. As AI-driven drug discovery accelerates, queries like "machine learning for thiophene optimization" or "61854-98-6 in computational chemistry" are becoming common. This intersection of traditional synthesis and modern technology positions the compound as a key player in next-generation scientific advancements.

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